LSN2814617 Exhibits Superior In Vivo Target Engagement Versus First-Generation mGlu5 PAMs CDPPB and ADX-47273
A primary barrier to the utility of earlier mGlu5 PAMs has been the difficulty in demonstrating reliable in vivo target engagement. LSN2814617, in contrast to CDPPB and ADX-47273, shows clear and robust evidence of in vivo activity. While the first-generation compounds displayed 'relatively poor evidence of in vivo target engagement in either receptor occupancy assays or EEG disturbance,' LSN2814617 achieves demonstrable dose-dependent receptor occupancy [1].
| Evidence Dimension | In Vivo Target Engagement (Receptor Occupancy and EEG) |
|---|---|
| Target Compound Data | Dose-dependent occupancy of hippocampal mGlu5 receptors; marked EEG wake-promotion |
| Comparator Or Baseline | CDPPB and ADX-47273: 'relatively poor evidence' of in vivo target engagement |
| Quantified Difference | Qualitative difference: clear, dose-dependent engagement vs. poor engagement |
| Conditions | In vivo, rat, oral administration, receptor occupancy measured by displacement of intravenously administered MPEPy, and EEG studies [1]. |
Why This Matters
Selecting a compound with proven in vivo target engagement is critical for successful preclinical studies, reducing the risk of false negatives and ensuring that observed behavioral or physiological effects are linked to the intended mechanism.
- [1] Gilmour G, Broad LM, Wafford KA, et al. In vitro characterisation of the novel positive allosteric modulators of the mGlu5 receptor, LSN2463359 and LSN2814617, and their effects on sleep architecture and operant responding in the rat. Neuropharmacology. 2013;64:224-239. View Source
